

Core SAR and Biological Activity of BAY-876

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Compound Focus: Bay-876

CAS No.: 1799753-84-6

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SAR & Property	Description	Biological Effect & Experimental Evidence
Chemical Class	N-(1H-pyrazol-4-yl)quinoline-4-carboxamides [1]	Served as an excellent starting point for extensive SAR exploration and optimization [1].
Potency & Selectivity	Single-digit nanomolar (nM) inhibitor of GLUT1; >100-fold selectivity over GLUT2, GLUT3, and GLUT4 [1] [2]	High selectivity makes it a valuable tool for probing GLUT1-specific biology without confounding effects from other transporters.

| Key In-Vitro Findings | - Reduces Glucose Uptake [3]

- **Induces Apoptosis** [4] [3]
- **Inhibits Cell Proliferation** [4] | - Decreased viability in HNSCC, CRC (HCT116, DLD1, etc.) cells [4] [3].
- Enhanced mitochondrial respiration and ROS leading to cell death in CRC [4]. | | **Key In-Vivo Findings | - Oral Bioavailability** [1]
- **Monotherapy Efficacy** [2]
- **Combination Therapy Synergy** [2] [5] | - Reduced tumor growth in ovarian cancer xenografts [2].
- Synergistic tumor inhibition with mitochondrial complex I inhibitor DBI-1 in CRC [2].
- Sensitized tumor cells to EGFR TKIs (Osimertinib) in lung cancer [5]. |

Detailed Experimental Protocols

The anti-tumor effects of **BAY-876** have been validated through various standardized experimental methodologies.

Cell-Based Viability and Proliferation Assays

- **MTS Assay:** Used to measure cell viability. Cells are seeded in 96-well plates, treated with **BAY-876**, and incubated with MTS reagent. Viability is quantified by measuring absorbance at 490nm [4].
- **Cell Growth Assay:** Cells are cultured in multi-well plates and treated with a range of **BAY-876** concentrations for several days. Proliferation is assessed by counting cells after trypsinization using an automated cell counter [4].
- **Colony Formation Assay:** A low density of cells (500-800 cells/well) is seeded and cultured for 1-2 weeks with drug treatment. Resulting colonies are fixed, stained with crystal violet, and scanned for quantification [5].

Gene and Protein Expression Analysis

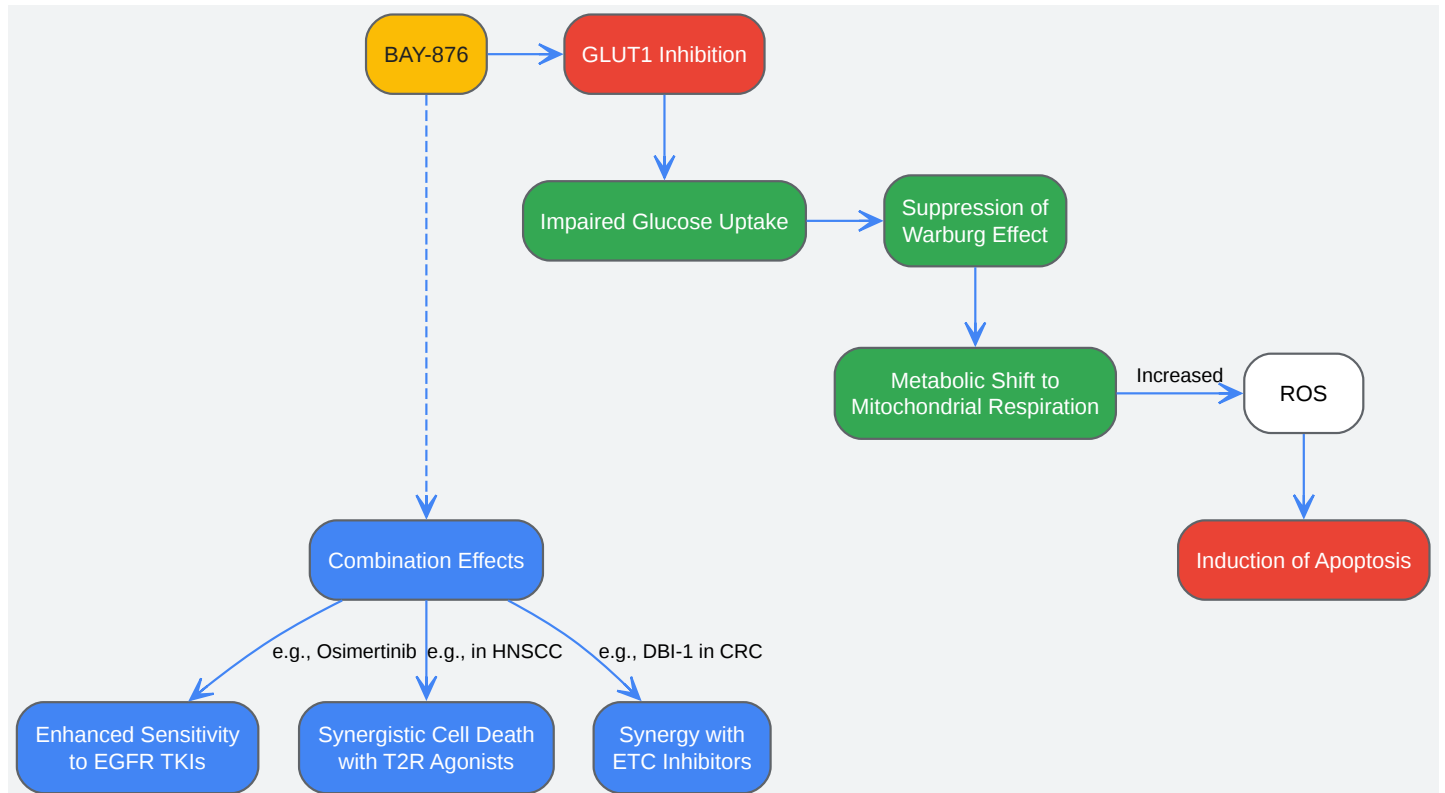
- **siRNA Knockdown:** GLUT1 expression is silenced using specific small interfering RNAs (siRNAs) transfected into cells using reagents like Lipofectamine. Knockdown efficiency is validated via qRT-PCR or Western blot [4].
- **Western Blot Analysis:** Protein samples are separated by SDS-PAGE, transferred to PVDF membranes, and probed with target-specific primary and secondary antibodies. Protein bands are visualized using ECL reagents and quantified with software like ImageJ [4] [5].
- **Co-Immunoprecipitation (Co-IP):** Used to investigate protein-protein interactions. Cells are lysed, and the protein of interest is immunoprecipitated with a specific antibody and magnetic beads. The precipitated complexes are then analyzed by Western blot to identify binding partners [5].

In-Vivo Xenograft Models

- **Model Establishment:** Human cancer cells are injected subcutaneously into immunodeficient mice [4] [2] [5].
- **Drug Administration:** Once tumors reach a predetermined volume, mice are treated with **BAY-876**, often dissolved in carboxymethylcellulose (CMC), via oral gavage. Combination studies involve co-administration with other agents [4] [2].
- **Endpoint Analysis:** Tumor volume and weight are monitored and compared to control groups to assess the compound's inhibitory effects [2].

Mechanism of Action and Signaling Pathways

The following diagram summarizes the key mechanistic pathways through which **BAY-876** exerts its anti-cancer effects.



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BAY-876 acts primarily by inhibiting *GLUT1*, disrupting cancer cell metabolism and inducing cell death, while also showing synergistic effects in combination therapies.

Future Research and Conclusion

BAY-876 has established itself as a powerful tool compound in cancer research, primarily due to its **high selectivity for GLUT1**. Future research directions may include:

- **Broader Combination Screening:** Exploring synergies with a wider array of targeted therapies and immunotherapies [2] [5].
- **Resistance Mechanisms:** Investigating potential resistance pathways to GLUT1 inhibition and strategies to overcome them.
- **Therapeutic Window Optimization:** Further in-vivo studies are needed to fine-tune dosing regimens that maximize efficacy while minimizing toxicity, as some weight loss was observed in mouse models [2].

In summary, the well-defined SAR of **BAY-876** underpins its value in preclinical research. The provided experimental protocols offer a reliable foundation for researchers to validate its biological activity and explore its therapeutic potential in various cancer models.

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